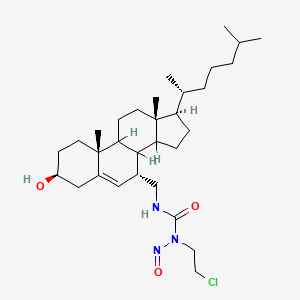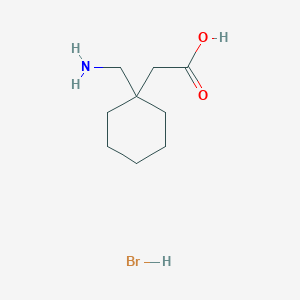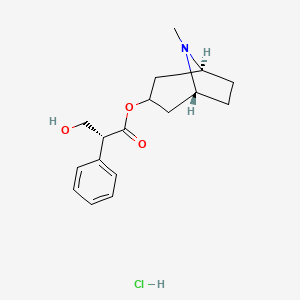
Hyoscyamine hydrochloride, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hyoscyamine hydrochloride, (+)-, is a tropane alkaloid and the levorotary isomer of atropine. It is a naturally occurring compound found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade (Atropa belladonna) . This compound is known for its anticholinergic properties and has been used in medicine for various therapeutic purposes, including the treatment of gastrointestinal disorders, bladder spasms, and certain heart conditions .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of hyoscyamine hydrochloride typically involves the extraction of hyoscyamine from plant sources followed by chemical synthesis. One method involves using 2,4-dihydroxy-5-methoxybenzaldehyde as a starting material, adding a solvent and a catalyst, and performing a heat preservation reaction with a malonic acid compound at temperatures ranging from 0-300°C . The reaction mixture is then cooled, and the hyoscyamine is recrystallized using ethyl acetate to obtain a pure product .
Industrial Production Methods
Industrial production of hyoscyamine hydrochloride often involves large-scale extraction from plants such as Atropa belladonna. The extracted hyoscyamine is then purified and converted into its hydrochloride salt form through chemical reactions. This process ensures a high yield and purity of the final product .
化学反応の分析
Types of Reactions
Hyoscyamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Hyoscyamine can be oxidized to form scopolamine, another tropane alkaloid with similar properties.
Hydroxylation: The compound can undergo hydroxylation to form 6β-hydroxy-hyoscyamine.
Substitution: Hyoscyamine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydroxylation: Enzymes like hyoscyamine 6β-hydroxylase are often employed for this reaction.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products
Scopolamine: Formed through oxidation of hyoscyamine.
6β-Hydroxy-hyoscyamine: Formed through hydroxylation.
科学的研究の応用
Hyoscyamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other tropane alkaloids and related compounds.
Biology: Studied for its effects on the nervous system and its role as an anticholinergic agent.
Medicine: Used in the treatment of gastrointestinal disorders, bladder spasms, and certain heart conditions.
Industry: Employed in the production of pharmaceuticals and as a research tool in various biochemical studies.
作用機序
Hyoscyamine hydrochloride exerts its effects by competitively and non-selectively antagonizing muscarinic receptors in smooth muscle, cardiac muscle, and various glands . This antagonism inhibits the action of acetylcholine, leading to reduced muscle spasms, decreased secretion of fluids, and other therapeutic effects . The compound primarily targets muscarinic receptors M1, M2, and M3, affecting pathways involved in gastrointestinal motility, cardiac function, and glandular secretion .
類似化合物との比較
Similar Compounds
Atropine: A racemic mixture of hyoscyamine and its enantiomer, scopolamine.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties but fewer adverse effects.
Cyclobenzaprine: A muscle relaxant with anticholinergic effects.
Uniqueness
Hyoscyamine hydrochloride is unique due to its specific isomeric form, which provides distinct pharmacological properties compared to its racemic mixture, atropine . It is also more potent in its anticholinergic effects, making it a valuable compound in medical treatments .
特性
CAS番号 |
55-47-0 |
|---|---|
分子式 |
C17H24ClNO3 |
分子量 |
325.8 g/mol |
IUPAC名 |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1 |
InChIキー |
OJIPQOWZZMSBGY-QJUJUZMZSA-N |
異性体SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Cl |
正規SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



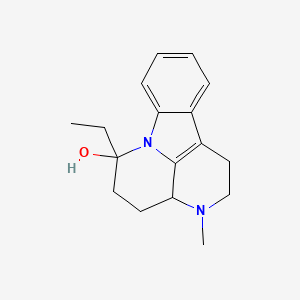
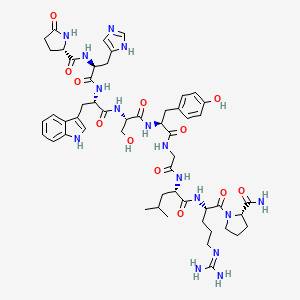

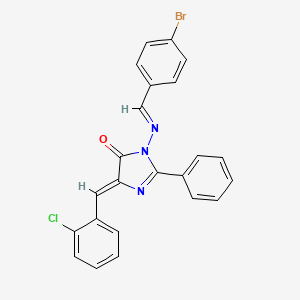
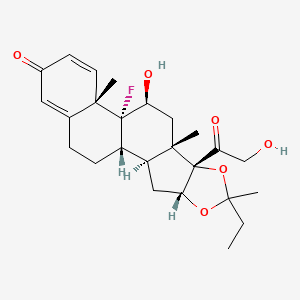
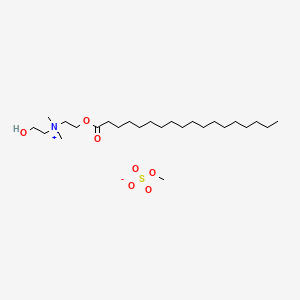
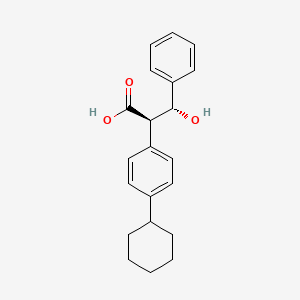
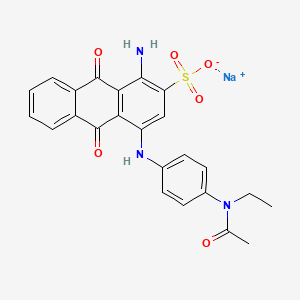
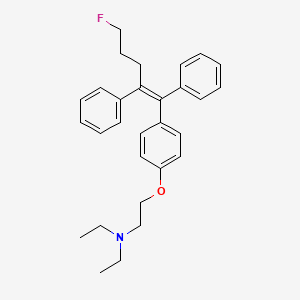
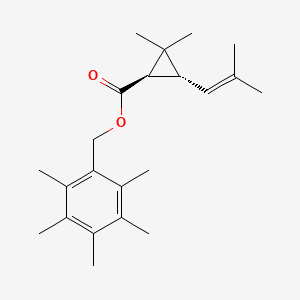
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
